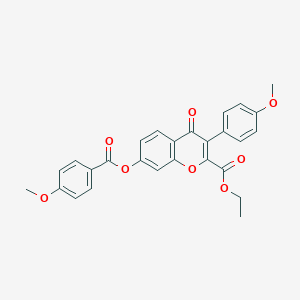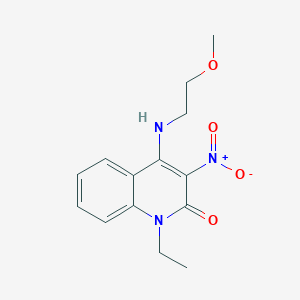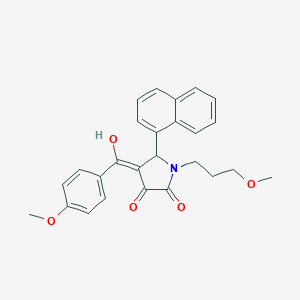
2-(Ethoxycarbonyl)-3-(4-methoxyphenyl)-4-oxochromen-7-yl 4-methoxybenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Ethoxycarbonyl)-3-(4-methoxyphenyl)-4-oxochromen-7-yl 4-methoxybenzoate, commonly known as EMOC-7, is a synthetic compound that belongs to the class of coumarin derivatives. This compound has gained significant attention in scientific research due to its potential applications in the field of medicine and biotechnology.
Wissenschaftliche Forschungsanwendungen
EMOC-7 has shown promising results in various scientific research applications. It has been found to possess anti-inflammatory, antioxidant, and anticancer properties. In vitro studies have demonstrated that EMOC-7 inhibits the growth of cancer cells by inducing apoptosis and cell cycle arrest. Moreover, it has been reported to have a synergistic effect with other chemotherapeutic agents, making it a potential candidate for combination therapy.
Wirkmechanismus
The mechanism of action of EMOC-7 is not fully understood. However, it has been suggested that it exerts its anticancer effects by inhibiting the PI3K/Akt/mTOR signaling pathway, which is involved in cell proliferation and survival. Additionally, EMOC-7 has been shown to induce the generation of reactive oxygen species (ROS) and activate the caspase cascade, leading to apoptosis.
Biochemical and Physiological Effects:
EMOC-7 has been found to have several biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, thereby exhibiting anti-inflammatory activity. Moreover, it has been reported to scavenge free radicals and reduce oxidative stress, indicating its antioxidant potential. In vivo studies have demonstrated that EMOC-7 reduces tumor growth and metastasis in animal models, suggesting its potential as an anticancer agent.
Vorteile Und Einschränkungen Für Laborexperimente
EMOC-7 has several advantages for lab experiments. It is easy to synthesize and purify, making it readily available for research purposes. Moreover, it has been found to be non-toxic to normal cells, indicating its safety profile. However, there are some limitations to its use in lab experiments. EMOC-7 has poor solubility in water, which can limit its bioavailability and efficacy. Additionally, its mechanism of action is not fully understood, which can make it challenging to interpret results from experiments.
Zukünftige Richtungen
There are several future directions for research on EMOC-7. One area of interest is the development of novel formulations or delivery systems to improve its solubility and bioavailability. Moreover, further studies are needed to elucidate its mechanism of action and identify potential molecular targets. Additionally, preclinical and clinical trials are required to evaluate its safety and efficacy in humans. Overall, EMOC-7 has shown promising results in scientific research and has the potential to be developed into a novel therapeutic agent for various diseases.
Synthesemethoden
EMOC-7 can be synthesized by the reaction between 4-methoxybenzoic acid and ethyl 4-hydroxycoumarin-3-carboxylate in the presence of a catalyst. The reaction proceeds via esterification followed by cyclization to form the final product. The purity and yield of the product can be improved by using different purification techniques such as recrystallization, column chromatography, and HPLC.
Eigenschaften
IUPAC Name |
ethyl 7-(4-methoxybenzoyl)oxy-3-(4-methoxyphenyl)-4-oxochromene-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22O8/c1-4-33-27(30)25-23(16-5-9-18(31-2)10-6-16)24(28)21-14-13-20(15-22(21)35-25)34-26(29)17-7-11-19(32-3)12-8-17/h5-15H,4H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQHSREWMOYTCAG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=O)C2=C(O1)C=C(C=C2)OC(=O)C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22O8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4E)-1-(3-chloro-4-methylphenyl)-4-[hydroxy(phenyl)methylidene]-5-(4-methylphenyl)pyrrolidine-2,3-dione](/img/structure/B356216.png)
![N-(3-chlorophenyl)-N'-{5-[(3,5-dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}urea](/img/structure/B356219.png)
![3-[3-cinnamoyl-4-hydroxy-2-(3-methoxyphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]benzoic acid](/img/structure/B356222.png)


![5-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B356231.png)

![(4E)-1-(6-fluoro-1,3-benzothiazol-2-yl)-5-(4-fluorophenyl)-4-[hydroxy(phenyl)methylidene]pyrrolidine-2,3-dione](/img/structure/B356235.png)
![4-[4-(benzyloxy)-2-methylbenzoyl]-3-hydroxy-1-(3-methoxypropyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B356238.png)
![2-imino-N-(2-methoxyethyl)-5-oxo-1-(3-pyridinylmethyl)-1,5-dihydro-2H-dipyrido[1,2-a:2,3-d]pyrimidine-3-carboxamide](/img/structure/B356239.png)
![(E)-[1-[3-(diethylazaniumyl)propyl]-4,5-dioxo-2-(4-propan-2-ylphenyl)pyrrolidin-3-ylidene]-phenylmethanolate](/img/structure/B356240.png)
![(4E)-5-(furan-2-yl)-4-[hydroxy-(3-methoxyphenyl)methylidene]-1-(3-morpholin-4-ylpropyl)pyrrolidine-2,3-dione](/img/structure/B356241.png)
![3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-(3-methoxybenzoyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B356242.png)
![methyl 4-[(3E)-3-[hydroxy(phenyl)methylidene]-1-(5-methyl-1,2-oxazol-3-yl)-4,5-dioxopyrrolidin-2-yl]benzoate](/img/structure/B356243.png)